molecular formula C6H5FIN B146158 2-Fluoro-4-iodoaniline CAS No. 29632-74-4

2-Fluoro-4-iodoaniline

Cat. No. B146158
CAS RN: 29632-74-4
M. Wt: 237.01 g/mol
InChI Key: CUMTUBVTKOYYOU-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodoaniline is a compound that is part of the fluoroaniline family, which are aniline derivatives substituted with fluorine atoms. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of fluoroaniline derivatives can be achieved through different routes. For instance, the palladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline can lead to the formation of 2-fluoroalkylated indoles, which suggests a method that could potentially be adapted for the synthesis of 2-fluoro-4-iodoaniline . Additionally, the Schiemann reaction has been utilized to synthesize 2-fluoro-4-iodo-anisole, which shares a similar substitution pattern to 2-fluoro-4-iodoaniline, indicating that similar methodologies could be applied .

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives can be complex, as seen in the crystal and molecular structure determination of 2,6-dibromo-3-chloro-4-fluoroaniline. This compound crystallizes in the monoclinic space group and features classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions . These findings provide insights into the potential molecular interactions and structural characteristics that 2-fluoro-4-iodoaniline may exhibit.

Chemical Reactions Analysis

Fluoroanilines can undergo various chemical reactions. For example, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves acid-assisted persulfate initiated polymerization . This indicates that 2-fluoro-4-iodoaniline could potentially be used as a monomer for polymer synthesis. Moreover, halogen-bond-promoted radical reactions have been reported, such as the synthesis of 2-fluoroalkylated quinoxalines under visible-light irradiation , suggesting that 2-fluoro-4-iodoaniline could participate in similar radical-based chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaniline derivatives can vary widely. For example, the thermal stability of 4-fluoroanilines has been studied, and some derivatives were found to be thermally unstable . This information is relevant for understanding the stability and handling requirements of 2-fluoro-4-iodoaniline. Additionally, the solubility of polyfluoroaniline powders in various organic solvents has been characterized , which could be indicative of the solubility behavior of 2-fluoro-4-iodoaniline.

Scientific Research Applications

Synthesis of Antitumor Compounds

2-Fluoro-4-iodoaniline has been utilized in the synthesis of quinols, a novel therapeutic agent. The process involves the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings and cyclization. This pathway allows for the incorporation of various substituents into the arylsulfonyl moiety. The compounds synthesized using this method have demonstrated selective in vitro inhibition of cancer cell lines, especially those of colon and renal origin, highlighting the compounds' significance as potential antitumor agents (McCarroll et al., 2007).

Study of Metabolic Fate in Earthworms

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) has been used to profile the iodine-containing metabolites produced by the earthworm Eisenia veneta upon exposure to 2-fluoro-4-iodoaniline. This study is significant for understanding the environmental impact and metabolic fate of iodinated compounds without the need for radiolabeled compounds. It provides a convenient means of determining the metabolic fate of such compounds, which is crucial for environmental toxicology studies (Duckett et al., 2003).

Development of Chemodosimeters

2-Fluoro-4-iodoaniline has been implicated in the development of novel chemodosimeters for fluoro-chromogenic anion sensing. This includes the use of squaridine, pyrylium, and pent-2-en-1,5-dione dye scaffoldings to obtain specific chromo-fluorogenic responses for anions such as cyanide and sulfide in water or mixed aqueous solutions. The research in this domain reflects the chemical's role in the advancement of sensory materials based on nanoscopic inorganic structures, offering new avenues for recognition and sensing protocols in chemical and medical disciplines (Martínez‐Máñez & Sancenón, 2006).

Fluorinated Molecules in Medicine

Fluorinated nucleosides and nucleotides, such as those derivatives from 2-Fluoro-4-iodoaniline, are of considerable interest due to their antiviral and anticancer activities. The direct interactions of these fluorinated compounds at target binding sites have been a subject of research, offering insights into the development of new classes of medicinal compounds (Lewis et al., 2011).

Safety And Hazards

2-Fluoro-4-iodoaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Future Directions

2-Fluoro-4-iodoaniline has been used to passivate the surface defects of perovskite films, which significantly reduced the defect state density, suppressed carrier nonradiative recombination, and boosted carrier transport of the perovskite films . This resulted in increased open circuit voltage (Voc) and fill factor (FF) of the perovskite solar cells (PSCs) . The power conversion efficiency (PCE) of the PSCs was increased from 21.07% to 23.44% .

properties

IUPAC Name

2-fluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMTUBVTKOYYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952101
Record name 2-Fluoro-4-iodoaniline
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Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Fluoro-4-iodoaniline

CAS RN

29632-74-4
Record name 2-Fluoro-4-iodoaniline
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Record name Benzenamine, 2-fluoro-4-iodo-
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Record name 29632-74-4
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Record name 2-Fluoro-4-iodoaniline
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Synthesis routes and methods I

Procedure details

To a solution of (3-allyloxy-5,6-difluoro-2-nitro-phenyl)-(2-fluoro-4-iodo-phenyl)-amine (Intermediate 7, 1.0 g, 2.22 mmol) in THF (8 mL) was drop wise added NaOMe solution [prepared by dissolving Na metal (51 mg, 2.2 mmol) in methanol (5 mL)] at −78° C. After complete addition, the reaction mixture was warmed to room temperature and stirred for 16 h. The progress of reaction was monitored by TLC. After completion, reaction mixture was concentrated under reduced pressure. The residue was dissolved in water and extracted with ethyl acetate (20 mL×3). The combined organic layer was washed with water (20 mL×2), dried over anhydrous sodium sulfate and concentrated to yield 3-allyloxy-6-fluoro-5-methoxy-2-nitro-phenyl)-(2-fluoro-4-iodo-phenyl)-amine (820 mg). A suspension of (3-allyloxy-6-fluoro-5-methoxy-2-nitro-phenyl)-(2-fluoro-4-iodo-phenyl)-amine (800 mg, 1.73 mmol) in ethanol (10 mL) was stirred at 70° C. to obtain a clear solution. To this hot solution, a freshly prepared solution of Na2S2O4 (900 mg, 5.2 mmol) in water (1.8 mL) was added drop wise and stirred the reaction mixture at 90° C. for 1 h. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water and brine. The combined organic layer was dried over anhydrous sodium sulfate and concentrated to yield 6-allyloxy-3-fluoro-N2-(2-fluoro-4-iodo-phenyl)-4-methoxy-benzene-1,2-diamine (720 mg). 1H-NMR (400 MHz, CDCl3): δ3.74 (2H, bs), 3.83 (3H, s), 4.56 (2H, d, J=5.6), 5.32 (1H, d, J=10.8), 5.40-5.45 (2H, m), 6.04-6.09 (1H, m), 6.24 (1H, t), 6.52 (1H, d, J=7.6), 7.21 (1H, d, J=8.4), 7.36 (1H, d, J=10.4).
Name
(3-allyloxy-5,6-difluoro-2-nitro-phenyl)-(2-fluoro-4-iodo-phenyl)-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Fluoroaniline (54 g, 486 mmol) was added to a vigorously stirred solution of sodium bicarbonate (41 g, 486 mmol) in water (250 mL). The suspension was warmed to 60° C. on an oil bath and iodine (123 g, 486 mmol) was added portion-wise. After complete addition, the dark mixture was stirred for an additional 3 h at 60° C. After cooling to rt, methylene chloride (300 mL) was added followed by saturated hydrogensulfite solution (300 mL). The biphasic system was vigorously stirred for an additional 10 min. The mixture was poured into a 2 L separatory funnel and the organic layer was released. The aqueous was further extracted with methylene chloride (3×200 mL) and the combined organics were washed with brine (200 mL) and dried over anhydrous sodium sulfate. After filtration, the solvent was removed to give a black crystalline solid. Hexane (300 mL) was added and the mixture was heated to reflux. The hexane was decanted from a black, insoluble syrup. The product crystallized from the hexane on cooling as fine yellow needles. 65 g (274 mmol) was isolated as a fine yellow solid. Yield: 56%; mp 53° C.; 1H NMR (400 MHz, CDCl3) δ 8.1 (t, J=8 Hz, 1H), 7.4 (d, J=6 Hz, 1H), 7.2 (d, J=6 Hz, 1H).
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-iodoaniline
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2-Fluoro-4-iodoaniline
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2-Fluoro-4-iodoaniline
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2-Fluoro-4-iodoaniline
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-iodoaniline

Citations

For This Compound
128
Citations
Y Li, B Shi, F Gao, Y Wu, C Lu, X Cai, J Li… - Applied Surface …, 2023 - Elsevier
… In the present work, we introduced an organic molecule, 2-Fluoro-4-iodoaniline (FID), on the top of (FAPbI 3 ) 0.95 (MAPbBr 3 ) 0.05 perovskite films to passivate the surface and grain-…
Number of citations: 3 www.sciencedirect.com
CJ Duckett, ID Wilson, DS Douce, HJ Walker… - Xenobiotica, 2007 - Taylor & Francis
… The present work on 2-fluoro-4-iodoaniline makes use of the presence of both fluorine and iodine which … on the metabolic fate of 2-fluoro-4-iodoaniline in the earthworm Eisenia veneta. …
Number of citations: 14 www.tandfonline.com
CJ Duckett, ID Wilson, H Walker… - … in mass spectrometry, 2003 - Wiley Online Library
… After a 24 h depuration period, Eisenia veneta earthworms were exposed to the model ecotoxin, 2-fluoro-4-iodoaniline, at 5 μg cm −2 , on filter paper (55 cm 2 ) within glass vials. The …
NHP Cnubben, CL Van Den Berg, I Rietjens - Toxicology and applied …, 1996 - Elsevier
… -4-bromoaniline (2F4BrA), and 2-fluoro-4-iodoaniline (2F4IA). See Materials and Methods … -fluoro-4-bromoaniline, and 2fluoro-4-iodoaniline for which no statistically significant to be not …
Number of citations: 6 www.sciencedirect.com
NHP Cnubben, J Vervoort, MG Boersma… - Biochemical …, 1995 - Elsevier
The cytochrome P450 catalysed biotransformation of 4-halogenated anilines was studied in vitro with special emphasis on the dehalogenation to 4-aminophenol metabolites. The …
Number of citations: 58 www.sciencedirect.com
ML Quan, PYS Lam, Q Han, DJP Pinto… - Journal of medicinal …, 2005 - ACS Publications
… Aniline 31 was prepared via the coupling of alcohol 30 with 2-fluoro-4-iodoaniline 8 using Ullmann conditions as described above. The alcohol group was protected as the TBDMS …
Number of citations: 218 pubs.acs.org
JT Kohrt, CF Bigge, JW Bryant… - Chemical Biology & …, 2007 - Wiley Online Library
… To a solution of 2-fluoro-4-iodoaniline 21 (10.0 g, 42.2 mmol) in dimethoxyethane (DME)/H 2 O (125 mL/25 mL) was added 3-(2-fluoropyridinyl)-boronic acid 27 (5.0 g, 35.5 mmol), …
Number of citations: 49 onlinelibrary.wiley.com
JA Ragan, BP Jones, MJ Castaldi, PD Hill… - Organic …, 2003 - Wiley Online Library
Ullman Methoxylation in the Presence of a 2,5‐Dimethylpyrrole‐Blocked Aniline: Preparation of 2‐Fluoro‐4‐Methoxyaniline - Ragan - Major Reference Works - Wiley Online Library …
Number of citations: 16 onlinelibrary.wiley.com
Y Zhao, L Zhu, DP Provencal, TA Miller… - … Process Research & …, 2012 - ACS Publications
… Subsequent N-alkylation with the nosylate of (R)-glycerol acetonide and displacement of the chlorine with 2-fluoro-4-iodoaniline proceeded successfully with good yields. Final acid-…
Number of citations: 12 pubs.acs.org
KJ Filipski, JT Kohrt, A Casimiro-Garcia, CA Van Huis… - Tetrahedron letters, 2006 - Elsevier
… Table 1 shows a wide variety of pyridin-2-ones arylated with 2-fluoro-4-iodoaniline using the herein reported conditions… Reaction of substituted pyridin-2-ones with 2-fluoro-4-iodoaniline …
Number of citations: 59 www.sciencedirect.com

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